1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a hydroxypropyl group, an imino group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 2-chloropropanol.
Formation of the Pyrrol Ring: The pyrrol ring can be formed through a cyclization reaction involving the thiazole derivative and an appropriate dicarbonyl compound.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.
Scientific Research Applications
1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the imino group can participate in nucleophilic or electrophilic interactions. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol: This compound shares the thiazole ring and hydroxypropyl group but lacks the imino group and pyrrol ring.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar thiazole ring but different substituents and functional groups.
Uniqueness
1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the imino group and the pyrrol ring distinguishes it from other similar compounds, providing unique binding properties and reactivity.
Properties
Molecular Formula |
C11H15N3O2S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C11H15N3O2S/c1-6-5-17-11(13-6)9-8(16)4-14(10(9)12)3-7(2)15/h5,7,12,15-16H,3-4H2,1-2H3 |
InChI Key |
GCKUBSBWKUQFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC(C)O)O |
Origin of Product |
United States |
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